(2R)-N-Butyl-2-hydroxypropanamide

Catalog No.
S13586960
CAS No.
M.F
C7H15NO2
M. Wt
145.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-N-Butyl-2-hydroxypropanamide

Product Name

(2R)-N-Butyl-2-hydroxypropanamide

IUPAC Name

(2R)-N-butyl-2-hydroxypropanamide

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-3-4-5-8-7(10)6(2)9/h6,9H,3-5H2,1-2H3,(H,8,10)/t6-/m1/s1

InChI Key

YYPXVBKQCDCNCD-ZCFIWIBFSA-N

Canonical SMILES

CCCCNC(=O)C(C)O

Isomeric SMILES

CCCCNC(=O)[C@@H](C)O

(2R)-N-Butyl-2-hydroxypropanamide is a chemical compound characterized by its amide functional group and a butyl side chain. Its systematic name reflects its structure, which includes a hydroxy group attached to a propanamide backbone. This compound is noted for its potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Typical of amides, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation: The hydroxy group can be acylated to form esters, enhancing the compound's reactivity.
  • Reduction: The carbonyl group in the amide can be reduced to yield an amine using reducing agents such as lithium aluminum hydride.

These reactions can be utilized to modify the compound for specific applications or to synthesize related compounds.

Several synthesis methods have been reported for (2R)-N-Butyl-2-hydroxypropanamide:

  • Direct Amidation: The reaction of butylamine with 2-hydroxypropanoyl chloride can directly yield the desired amide.
  • Reduction of Carboxylic Acids: Starting from 2-hydroxypropanoic acid, a reduction process followed by amidation with butylamine can produce (2R)-N-Butyl-2-hydroxypropanamide.
  • Using Protecting Groups: In more complex syntheses, protecting groups may be employed to selectively modify the hydroxy group before forming the amide bond.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance yield or purity.

(2R)-N-Butyl-2-hydroxypropanamide has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds targeting neurological or metabolic disorders.
  • Chemical Intermediates: In organic synthesis, it may serve as an intermediate for creating more complex molecules.
  • Research: Used in studies investigating the properties of amides and their derivatives, contributing to the understanding of structure-activity relationships.

(2R)-N-Butyl-2-hydroxypropanamide shares structural similarities with several other compounds. Below are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-N-Ethyl-2-hydroxypropanamide194022-24-71.00Ethyl group instead of butyl; potential for different solubility and activity.
(R)-N-Ethyl-2-hydroxypropanamide152970-08-61.00Enantiomer of the previous compound; may exhibit different biological properties.
(S)-N-(2-(Dimethylamino)ethyl)-2-hydroxypropanamide752989-75-60.88Contains a dimethylamino group; could enhance interaction with biological targets.
N,N-Dibutyl-2-hydroxypropanamide6288-16-00.86Dibutyl substitution may affect lipophilicity and membrane permeability.
2-Hydroxy-N,N-dimethylpropanamide35123-06-90.85Dimethyl substitution alters sterics; may impact reactivity and biological activity.

These comparisons illustrate the uniqueness of (2R)-N-Butyl-2-hydroxypropanamide while highlighting how slight variations in structure can lead to significant differences in properties and applications.

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

145.110278721 g/mol

Monoisotopic Mass

145.110278721 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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